molecular formula C18H29BO4 B1472521 2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1442430-86-5

2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1472521
CAS No.: 1442430-86-5
M. Wt: 320.2 g/mol
InChI Key: LAVOHORAYLAMOQ-UHFFFAOYSA-N
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Description

2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a useful research compound. Its molecular formula is C18H29BO4 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, where the compound this compound plays a crucial role.

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound this compound, as an organoboron reagent, contributes to the success of this pathway due to its stability, readiness of preparation, and environmental benignity .

Pharmacokinetics

Its role in the sm coupling reaction suggests that it is readily prepared and stable , which may influence its bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of a new Pd–C bond through oxidative addition . On a cellular level, this results in the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by the presence of various functional groups and the mildness of the reaction conditions.

Properties

IUPAC Name

2-[3-tert-butyl-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO4/c1-16(2,3)14-11-13(9-10-15(14)21-12-20-8)19-22-17(4,5)18(6,7)23-19/h9-11H,12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVOHORAYLAMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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